molecular formula C6H3FINO3 B13140205 3-Fluoro-2-iodo-4-nitrophenol

3-Fluoro-2-iodo-4-nitrophenol

Cat. No.: B13140205
M. Wt: 283.00 g/mol
InChI Key: VAURZJCQPPHGNV-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-4-nitrophenol is an aromatic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluorophenol to introduce the nitro group, followed by iodination to attach the iodine atom. The reaction conditions for nitration often include the use of concentrated nitric acid and a non-aqueous organic solvent like dichloromethane at low temperatures (0-15°C) to control the reaction rate and yield . The iodination step can be carried out using iodine and a suitable oxidizing agent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-4-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like nitro and iodine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The phenol group can be oxidized to quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    NAS: Substituted phenols or anilines depending on the nucleophile used.

    Reduction: 3-Fluoro-2-iodo-4-aminophenol.

    Oxidation: 3-Fluoro-2-iodo-4-nitroquinone.

Scientific Research Applications

3-Fluoro-2-iodo-4-nitrophenol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Potential use in the development of new drugs due to its unique functional groups that can interact with biological targets.

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as fluorescence or enhanced stability.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-4-nitrophenol in biological systems involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and fluorine atoms can form halogen bonds with proteins and other biomolecules, affecting their function and activity. The phenol group can undergo hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-nitrophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodo-4-nitrophenol: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    4-Fluoro-2-nitrophenol: Different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

3-Fluoro-2-iodo-4-nitrophenol is unique due to the combination of fluorine, iodine, and nitro groups on the same phenol ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C6H3FINO3

Molecular Weight

283.00 g/mol

IUPAC Name

3-fluoro-2-iodo-4-nitrophenol

InChI

InChI=1S/C6H3FINO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H

InChI Key

VAURZJCQPPHGNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)I)O

Origin of Product

United States

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